molecular formula C17H22N6O3S B2800347 Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1251689-14-1

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2800347
CAS No.: 1251689-14-1
M. Wt: 390.46
InChI Key: CFRJPLBYQXFERK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Dual-action Hypoglycemic Agents

A novel series of derivatives, including compounds related to ethyl 4-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperazine-1-carboxylate, have been evaluated for their role as glucokinase (GK) activators. One such derivative demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both GK and PPARγ, which was effective in reducing glucose levels in mice after oral glucose loading (Song et al., 2011).

Antimicrobial Activity

Several studies have focused on the synthesis of hybrid molecules containing ethyl piperazine-1-carboxylate derivatives, investigating their biological activities. These compounds have demonstrated varying degrees of antimicrobial activity against a range of microorganisms, highlighting their potential as therapeutic agents (Başoğlu et al., 2013).

Antituberculosis Agents

Derivatives of ethyl piperazine-1-carboxylate have also been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. Among these compounds, specific derivatives have shown promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and demonstrated antituberculosis activity without cytotoxicity at effective concentrations (Jeankumar et al., 2013).

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential for creating novel therapeutic agents. These synthetic pathways offer insights into the compound's utility in developing new pharmacologically active molecules (Albreht et al., 2009).

Antiproliferative Activity

New derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Among these, certain compounds showed significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

ethyl 4-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-4-26-17(25)23-7-5-22(6-8-23)14(24)13-10-27-16(20-13)21-15-18-11(2)9-12(3)19-15/h9-10H,4-8H2,1-3H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRJPLBYQXFERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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